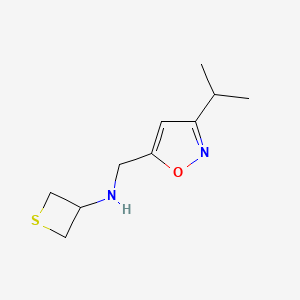
tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with 2-hydroxy-3-(hydroxymethyl)phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
2-hydroxy-3-(hydroxymethyl)phenethyl bromide: A precursor in the synthesis of the target compound.
2H-pyran-2-carbonyl derivatives: Compounds with similar structural motifs and potential biological activities .
Uniqueness
tert-Butyl (2-hydroxy-3-(hydroxymethyl)phenethyl)(2H-pyran-2-carbonyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H25NO6 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-hydroxy-3-(hydroxymethyl)phenyl]ethyl]-N-(2H-pyran-2-carbonyl)carbamate |
InChI |
InChI=1S/C20H25NO6/c1-20(2,3)27-19(25)21(18(24)16-9-4-5-12-26-16)11-10-14-7-6-8-15(13-22)17(14)23/h4-9,12,16,22-23H,10-11,13H2,1-3H3 |
Clé InChI |
UNLOZTAZDDYSIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCC1=C(C(=CC=C1)CO)O)C(=O)C2C=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)


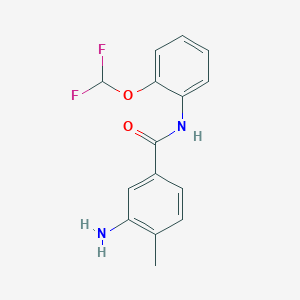

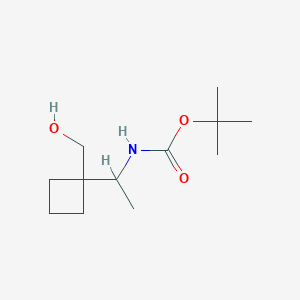
![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
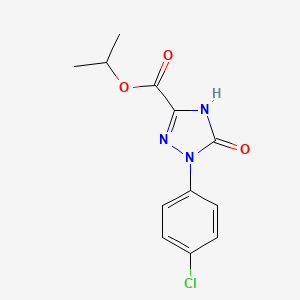
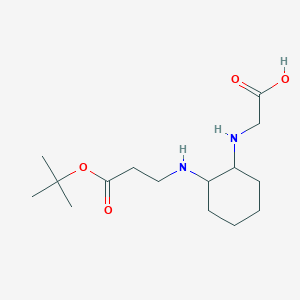
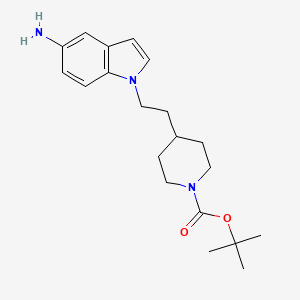
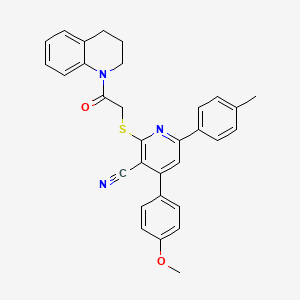
![(R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B12996703.png)
![1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12996711.png)
